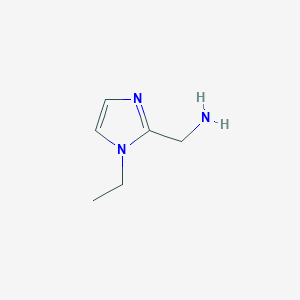

(1-ethyl-1H-imidazol-2-yl)methanamine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1-ethylimidazol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-2-9-4-3-8-6(9)5-7/h3-4H,2,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKAVKFLXVMKJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596387 | |

| Record name | 1-(1-Ethyl-1H-imidazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893729-81-2 | |

| Record name | 1-(1-Ethyl-1H-imidazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-ethyl-1H-imidazol-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (1-ethyl-1H-imidazol-2-yl)methanamine

Introduction

(1-ethyl-1H-imidazol-2-yl)methanamine is a substituted imidazole derivative of increasing interest within the fields of medicinal chemistry and drug development. As a structural analogue of histamine and other biologically active imidazoles, it presents a versatile scaffold for the synthesis of novel therapeutic agents. The imidazole nucleus is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its ability to participate in hydrogen bonding and coordinate with metal ions in biological systems.[1][2] A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in drug design, formulation development, and pharmacokinetic studies.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. In instances where direct experimental data for the title compound is not publicly available, data from closely related analogues, such as (1-methyl-1H-imidazol-2-yl)methanamine and 2-aminomethyl-imidazole, are presented to provide a scientifically grounded estimation of its expected properties. Furthermore, this guide details robust, step-by-step experimental protocols for the determination of key physicochemical parameters, empowering researchers to generate precise and reliable data in their own laboratories.

Chemical Identity and Structure

This compound is a primary amine attached to an N-ethyl substituted imidazole ring at the 2-position. The presence of the basic imidazole ring and the primary amino group suggests that the molecule will exhibit basic properties and can exist in various protonated states depending on the pH of the surrounding environment.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C6H11N3 | [3] |

| Molecular Weight | 125.17 g/mol | [4] |

| Canonical SMILES | CCN1C=CN=C1CN | [3] |

| InChI | InChI=1S/C6H11N3/c1-2-9-4-3-8-6(9)5-7/h3-4H,2,5,7H2,1H3 | [3] |

| InChIKey | XAKAVKFLXVMKJT-UHFFFAOYSA-N | [3] |

| CAS Number | 893729-81-2 | [4] |

Physicochemical Properties: A Comparative Analysis

A quantitative understanding of a compound's physicochemical properties is crucial for predicting its behavior in biological systems. The following table summarizes key predicted and experimental data for this compound and its close structural analogs. The inclusion of data from analogs allows for a more informed estimation of the target compound's properties where direct experimental values are unavailable.

| Property | This compound (Predicted) | (1-methyl-1H-imidazol-2-yl)methanamine (Predicted) | 2-aminomethyl-1H-imidazole (Predicted) |

| XLogP3-AA | -0.8 | -1.1 | -1.0 |

| Topological Polar Surface Area (TPSA) | 54.7 Ų | 43.8 Ų | 54.7 Ų |

| Hydrogen Bond Donor Count | 2 | 2 | 2 |

| Hydrogen Bond Acceptor Count | 2 | 2 | 2 |

| Rotatable Bond Count | 2 | 1 | 1 |

Data for (1-methyl-1H-imidazol-2-yl)methanamine and 2-aminomethyl-1H-imidazole are sourced from PubChem.[5][6]

Experimental Protocols for Physicochemical Characterization

To ensure the generation of high-quality, reproducible data, the following sections provide detailed, step-by-step protocols for the experimental determination of critical physicochemical properties. These protocols are based on widely accepted methodologies in the pharmaceutical sciences.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa value is a critical parameter that dictates the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets.[7] Potentiometric titration is a robust and widely used method for pKa determination.[8][9]

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Experimental Workflow for pKa Determination:

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a 1 mM solution of this compound in deionized water. If solubility is an issue, a co-solvent such as methanol may be used, and the apparent pKa should be reported.

-

Prepare and standardize 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.

-

Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength during the titration.[9]

-

-

Instrumentation Setup:

-

Calibrate a pH meter using standard buffers of pH 4.0, 7.0, and 10.0.[8]

-

-

Titration Procedure:

-

To a jacketed titration vessel maintained at a constant temperature (e.g., 25 °C), add a known volume (e.g., 20 mL) of the 1 mM sample solution and the 0.15 M KCl solution.

-

Acidify the solution to approximately pH 2 by adding 0.1 M HCl.

-

Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Continue the titration until the pH reaches approximately 12.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

The equivalence points can be identified as the points of maximum slope on the curve (inflection points), which can be determined from the first or second derivative of the titration curve.

-

Since this compound has two basic centers (the imidazole ring nitrogen and the primary amine), two equivalence points are expected. The pKa values correspond to the pH at the half-equivalence points.

-

Determination of the Partition Coefficient (logP) by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[10] The shake-flask method is the "gold standard" for logP determination.[11]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or a buffer at a specific pH for logD determination). The concentration of the compound in each phase is measured at equilibrium, and the partition coefficient is calculated as the logarithm of the ratio of the concentrations.

Experimental Workflow for logP Determination:

Caption: Workflow for logP determination by the shake-flask method.

Detailed Protocol:

-

Preparation of Phases:

-

Pre-saturate n-octanol with water (or buffer) and water (or buffer) with n-octanol by shaking them together for 24 hours, followed by separation. This ensures that the volumes of the phases do not change during the experiment.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in the pre-saturated aqueous phase at a concentration that can be accurately measured by the chosen analytical method (e.g., HPLC-UV).

-

-

Partitioning:

-

In a suitable vessel, combine a known volume of the pre-saturated n-octanol and the pre-saturated aqueous phase containing the compound.

-

Shake the vessel at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24 hours).

-

After shaking, centrifuge the mixture to ensure complete separation of the two phases.

-

-

Analysis and Calculation:

-

Carefully withdraw an aliquot from each phase for analysis.

-

Determine the concentration of the compound in both the n-octanol and aqueous phases using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of P.

-

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. The shake-flask method is a common and reliable technique for determining equilibrium solubility.

Principle: An excess amount of the solid compound is equilibrated with an aqueous medium at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.

Experimental Workflow for Aqueous Solubility Determination:

Caption: Workflow for aqueous solubility determination.

Detailed Protocol:

-

Equilibration:

-

Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous medium (e.g., purified water or a buffer of a specific pH). The presence of undissolved solid should be visible throughout the experiment.

-

Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24 to 48 hours).

-

-

Sampling:

-

After the equilibration period, allow the suspension to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

-

-

Analysis:

-

Dilute the filtered, saturated solution as necessary and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

-

The determined concentration represents the equilibrium solubility of the compound in the chosen medium at that temperature.

-

Expected Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), two distinct signals for the non-equivalent protons on the imidazole ring, a singlet for the aminomethyl (-CH₂-NH₂) protons, and a broad singlet for the primary amine protons (-NH₂), which is exchangeable with D₂O. The chemical shifts of the imidazole protons will be influenced by the electron-donating nature of the ethyl and aminomethyl groups.

-

¹³C NMR: The carbon NMR spectrum should display signals for the two carbons of the ethyl group, three distinct signals for the carbons of the imidazole ring, and a signal for the aminomethyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the primary amine and the imidazole ring.

-

N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3400-3250 cm⁻¹ due to asymmetric and symmetric N-H stretching vibrations.[12][13]

-

N-H Bending: A scissoring vibration for the primary amine is expected in the range of 1650-1580 cm⁻¹.[12]

-

C-N Stretching: The C-N stretching of the aliphatic amine will likely appear in the 1250–1020 cm⁻¹ region.[12]

-

Imidazole Ring Vibrations: The C=N and C=C stretching vibrations of the imidazole ring are expected to produce characteristic bands in the fingerprint region (approximately 1600-1400 cm⁻¹).

Mass Spectrometry (MS)

In mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), this compound is expected to readily form a protonated molecular ion [M+H]⁺ at m/z 126.1026 (calculated for C₆H₁₂N₃⁺). Fragmentation patterns in tandem MS (MS/MS) would likely involve the loss of the ethyl group, the aminomethyl group, or cleavage of the imidazole ring, providing further structural confirmation.[14][15]

Synthesis Outline

A plausible synthetic route to this compound can be conceptualized based on established methods for the synthesis of substituted imidazoles.[16][17] A common strategy involves the N-alkylation of an imidazole precursor followed by functionalization at the C2 position.

Plausible Synthetic Workflow:

Caption: A plausible two-step synthesis of this compound.

This proposed synthesis involves the N-ethylation of commercially available imidazole-2-carboxaldehyde, followed by a reductive amination of the resulting aldehyde to yield the target primary amine. This approach offers a straightforward and efficient route to the desired compound.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, a compound of significant interest in contemporary drug discovery. While direct experimental data for this specific molecule is limited, a robust understanding of its expected properties has been established through the analysis of closely related structural analogs. The detailed experimental protocols for determining pKa, logP, and aqueous solubility offer a practical framework for researchers to generate high-quality data, thereby facilitating the rational design and development of novel imidazole-based therapeutic agents. The outlined synthetic strategy and expected spectroscopic characteristics further contribute to a comprehensive profile of this important chemical entity.

References

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry [ouci.dntb.gov.ua]

- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Ethyl-1H-imidazole | C5H8N2 | CID 81540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ijpsr.com [ijpsr.com]

- 5. (1-methyl-1H-imidazol-2-yl)methanamine | C5H9N3 | CID 533842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-aminomethyl-1H-imidazole | C4H7N3 | CID 1382041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. enamine.net [enamine.net]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 11. LogP / LogD shake-flask method [protocols.io]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Imidazole synthesis [organic-chemistry.org]

A Comprehensive Technical Guide to (1-ethyl-1H-imidazol-2-yl)methanamine and its Derivatives for Advanced Research

Physicochemical Properties and Identification

The fundamental physicochemical characteristics of a compound are critical for its application in research and development, influencing factors from solubility to bioavailability. The properties of the dihydrochloride salt are summarized below.

| Property | Value | Source |

| CAS Number | 1223542-88-8 | CymitQuimica[1] |

| Molecular Formula | C6H13Cl2N3 | CymitQuimica[1] |

| Molecular Weight | 198.09 g/mol | CymitQuimica[1] |

| Purity | Min. 95% | CymitQuimica[1] |

For the related N-methylated compound, 1-(1-ethyl-1H-imidazol-2-yl)-N-methylmethanamine, the following properties are noted:

| Property | Value | Source |

| CAS Number | 920450-08-4 | Sigma-Aldrich, CLEARSYNTH[2] |

| Molecular Formula | C7H13N3 | Sigma-Aldrich |

| Molecular Weight | 139.2 g/mol | Sigma-Aldrich |

| Physical Form | Liquid | Sigma-Aldrich |

| Storage Temperature | -20°C | Sigma-Aldrich |

Synthesis and Methodologies

The synthesis of imidazole-containing compounds is a well-established area of organic chemistry. A plausible and efficient synthetic route to (1-ethyl-1H-imidazol-2-yl)methanamine would likely involve the functionalization of a pre-formed ethyl-imidazole ring. A general, illustrative synthesis protocol is provided below, drawing from established methods for similar compounds.

Proposed Synthetic Pathway

A common approach to synthesizing 2-aminomethyl imidazoles involves the reduction of a corresponding 2-cyano or 2-carboxamide derivative, which in turn can be prepared from a suitable imidazole starting material.

Detailed Experimental Protocol (Illustrative)

Step 1: Synthesis of 1-Ethyl-1H-imidazole-2-carbonitrile

-

To a solution of 1-ethyl-1H-imidazole in a suitable aprotic solvent (e.g., dichloromethane), add a formylating agent such as N,N-dimethylformamide and phosphoryl chloride (Vilsmeier-Haack reaction) at 0°C.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction with ice-water and neutralize with a suitable base (e.g., sodium bicarbonate).

-

Extract the product, 1-ethyl-1H-imidazole-2-carbaldehyde, with an organic solvent.

-

Convert the aldehyde to the nitrile by reacting with hydroxylamine hydrochloride followed by a dehydrating agent.

Step 2: Reduction to this compound

-

Dissolve the 1-ethyl-1H-imidazole-2-carbonitrile in a dry ethereal solvent (e.g., diethyl ether or THF).

-

Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH4), portion-wise at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction cautiously with water and a sodium hydroxide solution.

-

Filter the resulting solids and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the amine by distillation or chromatography.

Applications in Drug Development and Research

The imidazole moiety is a key structural component in numerous biologically active compounds and approved drugs. Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a versatile scaffold in medicinal chemistry.

Potential as a Building Block for Novel Therapeutics

Substituted imidazoles are integral to a wide range of therapeutic agents. The benzimidazole core, a related structure, is found in drugs with anticancer properties.[3][4] For instance, novel benzimidazole derivatives have been synthesized and evaluated as inhibitors of cancer cell growth.[4] The development of novel drug-like small molecules based on the 1H-benzo[d]imidazole scaffold highlights the ongoing interest in this chemical space for identifying new therapeutic leads.[3]

Role in Targeting Specific Biological Pathways

The imidazole ring is a common feature in molecules designed to interact with specific biological targets. For example, compounds containing a 1H-benzo[d]imidazole-2-yl moiety have been investigated as potent inhibitors of casein kinase 1δ/ε (CK1δ/ε), which are implicated in various cellular processes and diseases.[5] Furthermore, recent research has led to the discovery of a novel c-Myc inhibitor containing a benzo[d]imidazole structure for the treatment of lung cancer.[6] This underscores the potential for this compound to serve as a starting point for the synthesis of inhibitors targeting key oncogenic pathways.

Safety and Handling

While specific safety data for this compound is not available, related imidazole compounds should be handled with care in a laboratory setting. For instance, 2-(1H-imidazol-1-yl)ethanamine is known to cause skin irritation and serious eye damage, and may cause respiratory irritation.[7] Similarly, (1-methyl-1H-imidazol-2-yl)methanamine is harmful if swallowed, causes skin irritation, and may cause serious eye damage or irritation.[8] It is therefore prudent to handle this compound and its derivatives with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.

Conclusion

This compound represents a valuable, albeit not extensively characterized, building block for medicinal chemistry and drug discovery. By leveraging the known properties and synthesis of its dihydrochloride salt and N-methylated analog, researchers can explore its potential in developing novel therapeutics targeting a range of diseases. The rich history of the imidazole scaffold in successful drug molecules provides a strong rationale for the continued investigation of this and related compounds.

References

- 1. This compound dihydrochloride [cymitquimica.com]

- 2. clearsynth.com [clearsynth.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-(1H-imidazol-1-yl)ethanamine | C5H9N3 | CID 430667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (1-methyl-1H-imidazol-2-yl)methanamine | C5H9N3 | CID 533842 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: Unveiling the Architecture of a Bioactive Scaffold

An In-depth Technical Guide to the Structural Analysis of (1-ethyl-1H-imidazol-2-yl)methanamine

This compound is a substituted imidazole derivative, a class of heterocyclic compounds that form the core of numerous biologically active molecules, including the essential amino acid histidine.[1][2] The precise three-dimensional arrangement of its atoms, the connectivity of its functional groups, and its electronic landscape are critical determinants of its chemical reactivity, pharmacological activity, and potential applications in drug discovery and materials science. A thorough structural analysis is, therefore, not merely an academic exercise but a foundational requirement for harnessing its potential.

This guide provides a comprehensive, multi-technique approach to the complete structural elucidation of this compound. Moving beyond a simple listing of methods, we will explore the causal reasoning behind the selection of each analytical technique, detailing integrated workflows that ensure self-validating and unambiguous characterization. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for analyzing novel N-heterocyclic compounds.

Section 1: Foundational Characterization - Molecular Formula and Connectivity

The initial phase of any structural analysis is to confirm the molecule's elemental composition and the basic arrangement of its atoms. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of this effort.

Mass Spectrometry (MS): The Molecular Blueprint

Mass spectrometry serves as the first-line technique to determine the molecular weight and deduce the molecular formula of a compound. For a polar, nitrogen-containing molecule like this compound, soft ionization techniques are paramount to prevent premature fragmentation and ensure the detection of the intact molecular ion.

Expertise in Action: Why Electrospray Ionization (ESI)?

Electrospray Ionization (ESI) is the method of choice due to its ability to generate intact, charged molecules directly from a solution phase. The multiple basic nitrogen sites on our target molecule (the two imidazole nitrogens and the primary amine) are readily protonated in a slightly acidic solution, making it ideal for positive-ion mode ESI. This results in a strong signal for the protonated molecule, [M+H]⁺.

Protocol 1: High-Resolution Mass Spectrometry (HRMS) via ESI

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to facilitate protonation.

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage (e.g., +3 to +5 kV) to the ESI needle to generate a fine spray of charged droplets.

-

Mass Analysis: Analyze the resulting ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to measure the mass-to-charge ratio (m/z) with high precision (typically <5 ppm).

-

Data Interpretation: The primary ion of interest is the [M+H]⁺ peak. The experimentally determined exact mass is used to calculate the elemental composition, confirming the molecular formula C₆H₁₁N₃.

Trustworthiness through Fragmentation: Tandem MS (MS/MS)

To validate the connectivity proposed by the molecular formula, tandem mass spectrometry is employed. The [M+H]⁺ ion is selectively isolated and fragmented through collision-induced dissociation (CID). The resulting fragment ions provide a structural fingerprint.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | [C₆H₁₂N₃]⁺ | 126.1026 |

| Fragment 1 | [C₄H₅N₂]⁺ | 81.0447 |

| (Loss of ethylamine) | ||

| Fragment 2 | [C₆H₁₀N₂]⁺ | 110.0838 |

| (Loss of ammonia) |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the C-H Framework

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule in solution. Through a combination of 1D (¹H, ¹³C) and 2D experiments, a complete structural map can be assembled.

Protocol 2: Comprehensive NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[3]

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz is recommended) to achieve good signal dispersion.[3] Tune and shim the instrument for optimal resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum to observe each unique carbon environment as a single peak.

-

2D NMR (COSY & HSQC):

-

Acquire a COSY (Correlation Spectroscopy) spectrum to identify proton-proton (¹H-¹H) spin couplings, revealing which protons are adjacent to each other.

-

Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon atom.

-

Data Interpretation: A Self-Validating System

The combination of these NMR experiments provides a self-validating dataset. For example, the ¹H NMR will show a triplet and a quartet characteristic of an ethyl group. The COSY spectrum will confirm that these two signals are coupled. The HSQC will then link the quartet signal to a CH₂ carbon and the triplet signal to a CH₃ carbon in the ¹³C spectrum.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| NH₂ | 1.5 - 2.5 | broad s | 2H | Chemical shift is variable and may exchange with trace D₂O. |

| CH₃ (Ethyl) | 1.3 - 1.5 | t | 3H | Coupled to the ethyl CH₂ group. |

| CH₂ (Ethyl) | 4.0 - 4.2 | q | 2H | Deshielded by attachment to the imidazole nitrogen. |

| CH₂ (Methane) | 3.8 - 4.0 | s | 2H | Deshielded by attachment to the imidazole C2 position. |

| H4/H5 (Imid.) | 6.9 - 7.2 | d, d | 1H, 1H | Two distinct signals for the aromatic protons on the imidazole ring. |

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| CH₃ (Ethyl) | 14 - 16 | Aliphatic carbon. |

| CH₂ (Methane) | 40 - 45 | Attached to the C2 of the imidazole ring. |

| CH₂ (Ethyl) | 45 - 50 | Attached to the N1 of the imidazole ring. |

| C4/C5 (Imid.) | 120 - 130 | Aromatic carbons in the imidazole ring. |

| C2 (Imid.) | 148 - 155 | Quaternary carbon, deshielded by two nitrogens. |

Section 2: Definitive 3D Structure and Supramolecular Assembly

While NMR and MS define the molecule's constitution, they provide limited information about its actual three-dimensional shape, bond lengths, and bond angles. For this, X-ray crystallography is the gold standard.

Single-Crystal X-ray Crystallography: The Atomic Resolution Snapshot

This technique provides an unambiguous determination of the molecular structure in the solid state.[4] It is the only method that can definitively reveal stereochemistry, conformational preferences, and the nature of intermolecular interactions that govern how molecules pack in a crystal lattice.

Causality in Protocol: The Criticality of Crystal Quality

The success of this technique is entirely dependent on the ability to grow a high-quality, single crystal. The process can be more art than science, requiring the systematic screening of solvents, temperatures, and crystallization methods. The goal is to encourage slow, ordered molecular assembly rather than rapid precipitation.

Protocol 3: X-ray Diffraction Analysis

-

Crystal Growth: Systematically attempt to grow single crystals from the purified compound. Common methods include:

-

Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethanol, ethyl acetate) and allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a larger, sealed jar containing a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor induces crystallization.

-

-

Crystal Mounting: Select a suitable crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

-

Data Collection: Place the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and expose it to a focused beam of X-rays in a diffractometer. Collect diffraction data as the crystal is rotated.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and the electron density map. Fit the known atoms (C, N) into the electron density map and refine the model to achieve the best fit with the experimental data. Hydrogen atoms can typically be located from the difference map. The final refined structure provides precise atomic coordinates, bond lengths, bond angles, and torsion angles.[5][6]

Expected Insights: The crystal structure will not only confirm the connectivity established by NMR but will also reveal the preferred conformation of the ethyl and methanamine side chains. Crucially, it will show intermolecular hydrogen bonding patterns, likely involving the NH₂ group as a donor and the N3 atom of the imidazole ring as an acceptor, forming chains or networks in the solid state.[7]

Section 3: Computational Chemistry - The Theoretical Validation

Computational modeling serves as a powerful adjunct to experimental analysis. It allows for the prediction of structural properties and provides a theoretical framework to understand the experimental results.[8]

Density Functional Theory (DFT): An In Silico Model

DFT is a robust quantum mechanical method for predicting the electronic structure and geometry of molecules.[9] By calculating the molecule's properties in a simulated "gas phase," we can compare these intrinsic properties to the experimental data obtained in solution (NMR) and the solid state (X-ray).

Protocol 4: DFT-Based Structural and Spectroscopic Prediction

-

Model Building: Construct the initial 3D structure of this compound in silico.

-

Geometry Optimization: Perform a geometry optimization using a reliable functional and basis set (e.g., B3LYP/6-311++G(d,p)) to find the lowest energy conformation of the molecule.

-

Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum.

-

NMR Prediction: Use the optimized geometry to calculate the ¹H and ¹³C NMR chemical shifts using the GIAO (Gauge-Including Atomic Orbital) method.

-

Electronic Property Analysis: Analyze the calculated molecular orbitals (e.g., HOMO, LUMO) and the molecular electrostatic potential (MEP) map to predict sites of reactivity.

Synergy with Experiment: The predicted NMR chemical shifts can be correlated with the experimental spectrum to aid in peak assignment. The calculated bond lengths and angles from the optimized geometry can be compared directly with the results from X-ray crystallography, providing insight into the effects of crystal packing forces.

Section 4: Integrated Analysis Workflow

The structural elucidation of this compound is not a linear process but an integrated workflow where each technique informs and validates the others.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. NEXAFS Spectra Simulations of Nitrogen-Bearing Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. X-ray crystallography over the past decade for novel drug discovery – where are we heading next? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, crystal structure and Hirshfeld surface analysis of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jchemrev.com [jchemrev.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the ¹³C NMR Spectroscopy of (1-ethyl-1H-imidazol-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-ethyl-1H-imidazol-2-yl)methanamine is a heterocyclic amine of significant interest in medicinal chemistry and drug development due to the versatile binding properties of the imidazole core and the presence of a reactive primary amine. A thorough structural characterization is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, stands as a cornerstone technique for unambiguous structure elucidation and purity assessment. This guide provides an in-depth analysis of the ¹³C NMR data for this compound, blending theoretical predictions with established spectroscopic principles to offer a field-proven perspective on its characterization.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These predictions are based on the analysis of substituent effects in 1-ethyl-1H-imidazole, 2-substituted imidazoles, and compounds containing aminomethyl groups.[3][4]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 (Imidazole) | 148 - 155 | Quaternary carbon attached to two nitrogen atoms and a carbon substituent; expected to be the most deshielded carbon in the imidazole ring. |

| C4 (Imidazole) | 125 - 130 | Olefinic carbon in the imidazole ring, influenced by the adjacent nitrogen and ethyl group. |

| C5 (Imidazole) | 118 - 123 | Olefinic carbon in the imidazole ring, generally more shielded than C4. |

| CH₂ (ethyl) | 40 - 45 | Methylene carbon attached to the imidazole nitrogen (N1), deshielded by the electronegative nitrogen. |

| CH₃ (ethyl) | 14 - 18 | Methyl carbon of the ethyl group, a typical aliphatic chemical shift. |

| CH₂ (aminomethyl) | 35 - 42 | Methylene carbon attached to the C2 of the imidazole and the primary amine, influenced by both functionalities. |

Note: The actual chemical shifts can be influenced by the solvent, concentration, and temperature.[3]

Experimental Protocol for ¹³C NMR Acquisition

This section details a robust, self-validating protocol for acquiring a high-quality ¹³C NMR spectrum of this compound. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Sample Preparation

-

Sample Purity: Begin with a sample of high purity to prevent spectral artifacts and misinterpretation. Impurities will introduce extraneous peaks, complicating the analysis.

-

Mass: Accurately weigh approximately 15-30 mg of the compound. This amount ensures a sufficient signal-to-noise ratio for ¹³C NMR, which is inherently less sensitive than ¹H NMR, without being wasteful.

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common initial choice for many organic molecules.[5] If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) are excellent alternatives. The choice of solvent can slightly alter chemical shifts, so consistency is key for comparative studies.[1]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent within a clean, dry vial.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal reference standard for ¹H and ¹³C NMR, with its chemical shift defined as 0.0 ppm.[5] Most commercially available deuterated solvents already contain TMS. If not, a minuscule amount should be added.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 400 or 500 MHz NMR spectrometer:

-

Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments) should be performed. Proton decoupling simplifies the spectrum by removing ¹H-¹³C coupling, resulting in a single sharp peak for each unique carbon atom.

-

Pulse Angle: A 30-degree pulse angle is recommended to allow for a shorter relaxation delay and faster acquisition time without significantly compromising signal intensity for most carbons.

-

Acquisition Time (AQ): Set to 1-2 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): A delay of 2-5 seconds is crucial to allow for the full relaxation of all carbon nuclei, especially quaternary carbons which have longer relaxation times. This ensures accurate integration if quantitative analysis is needed.

-

Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required. Start with 256 or 512 scans and increase as necessary to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm is sufficient to cover the expected chemical shift range for most organic molecules.

Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).[5]

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the ¹³C NMR experimental workflow, from sample preparation to final data analysis.

Caption: A streamlined workflow for acquiring a high-quality ¹³C NMR spectrum.

Structural Assignment and Interpretation

The interpretation of the ¹³C NMR spectrum involves assigning each peak to a specific carbon atom in the this compound molecule. This process is guided by the predicted chemical shifts and a fundamental understanding of NMR principles.

Key Structural Features and their ¹³C NMR Signatures:

-

Imidazole Ring: The three carbons of the imidazole ring will appear in the aromatic/olefinic region of the spectrum (typically 110-160 ppm). The C2 carbon, being directly attached to two electronegative nitrogen atoms, will be the most downfield (deshielded) of the three.[6] The C4 and C5 carbons will have distinct chemical shifts due to the asymmetric substitution at N1.

-

Ethyl Group: The ethyl group will give rise to two signals in the aliphatic region (typically 10-60 ppm). The methylene (-CH₂-) carbon attached to the imidazole nitrogen will be more deshielded than the terminal methyl (-CH₃) carbon due to the inductive effect of the nitrogen atom.

-

Aminomethyl Group: The methylene (-CH₂-) carbon of the aminomethyl group, attached at the C2 position, will also appear in the aliphatic region. Its chemical shift will be influenced by both the imidazole ring and the primary amine group.

To aid in the definitive assignment of the C4 and C5 carbons, as well as the methylene carbons of the ethyl and aminomethyl groups, two-dimensional (2D) NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. An HSQC experiment correlates each carbon atom with its directly attached proton(s), while an HMBC experiment reveals longer-range (2-3 bond) correlations between carbons and protons.

Logical Relationship between Structure and ¹³C NMR Data

The following diagram illustrates the direct correlation between the molecular structure of this compound and its predicted ¹³C NMR chemical shift regions.

Caption: Correlation of the molecular structure with its predicted ¹³C NMR signals.

Conclusion

The ¹³C NMR spectrum is an indispensable tool for the structural verification of this compound. By combining theoretical predictions based on established principles with a rigorous experimental protocol, researchers can confidently assign the structure of this important heterocyclic amine. The methodologies and data presented in this guide provide a comprehensive framework for the accurate and reliable ¹³C NMR characterization of this molecule and its derivatives, supporting advancements in drug discovery and development. For unambiguous assignments, especially in complex derivatives, the use of 2D NMR techniques is highly recommended.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Solvent effects on the 13C NMR parameters (δ 13C chemical shifts and 1H-13C coupling constants) of 1-methylpyrazole and 1-methylimidazole | Semantic Scholar [semanticscholar.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]

(1-ethyl-1H-imidazol-2-yl)methanamine: A Technical Guide to its Synthetic Origins and Pharmacological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (1-ethyl-1H-imidazol-2-yl)methanamine, a heterocyclic amine of interest in medicinal chemistry. While a detailed historical record of its specific discovery is not prominently documented in publicly available literature, this document constructs a scientifically grounded narrative of its likely origins, synthesis, and pharmacological relevance. By examining the broader context of imidazole-based drug discovery, particularly in the realm of histamine receptor modulation, we can infer the scientific rationale that likely prompted the exploration of this molecule. This guide will detail a plausible synthetic route, outline a standard pharmacological evaluation workflow, and discuss the underlying structure-activity relationships that underscore its potential biological significance.

Introduction: The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its presence in the essential amino acid histidine contribute to its frequent appearance in endogenous molecules and synthetic drugs. The exploration of substituted imidazoles has been a cornerstone of drug discovery for decades, leading to breakthroughs in various therapeutic areas.

One of the most significant areas of imidazole-based drug discovery has been the modulation of histamine receptors.[2] The subtle manipulation of substituents on the imidazole ring can dramatically alter a compound's affinity and selectivity for the different histamine receptor subtypes (H1, H2, H3, and H4), leading to a wide range of pharmacological effects. This guide focuses on this compound, a molecule that embodies the principles of targeted chemical synthesis in the pursuit of novel therapeutic agents.

Inferred Discovery and Developmental Rationale

The impetus for the synthesis of this compound can be logically inferred from the extensive research into ligands for the histamine H3 receptor. The H3 receptor, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, acts as a presynaptic autoreceptor to modulate the release of histamine and other neurotransmitters.[3] This has made it an attractive target for the treatment of various neurological and psychiatric disorders.

The structure-activity relationship (SAR) studies of imidazole-based H3 receptor ligands have revealed key insights into the molecular features required for potent and selective binding. A common pharmacophore for many H3 receptor ligands includes a substituted imidazole ring connected via a linker to another moiety. The substitution pattern on the imidazole ring, particularly at the N-1 and C-4/C-5 positions, is crucial for modulating affinity and functional activity.

The introduction of a small alkyl group, such as an ethyl group, at the N-1 position of the imidazole ring is a common strategy in medicinal chemistry to fine-tune the physicochemical properties of a molecule.[4] This substitution can influence factors such as:

-

Lipophilicity: Increasing lipophilicity can enhance membrane permeability and brain penetration, which is often desirable for centrally acting drugs targeting the H3 receptor.

-

Metabolic Stability: N-alkylation can block potential sites of metabolism, thereby increasing the half-life of the compound.

-

Receptor Interaction: The N-1 substituent can influence the orientation of the imidazole ring within the receptor binding pocket, potentially altering affinity and efficacy.

Therefore, it is highly probable that this compound was synthesized as part of a systematic exploration of the SAR of 2-aminomethylimidazole derivatives, with the goal of developing novel histamine H3 receptor modulators with improved pharmacokinetic and pharmacodynamic profiles.

Synthesis and Characterization

The synthesis of this compound can be achieved through a straightforward and logical synthetic sequence. A plausible and efficient route involves the initial construction of the 2-aminomethylimidazole core, followed by selective N-alkylation.

Synthetic Workflow

The overall synthetic strategy can be visualized as a two-step process:

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of (1H-imidazol-2-yl)methanamine

This intermediate can be prepared by the reduction of 2-cyano-1H-imidazole.

-

Materials:

-

2-Cyano-1H-imidazole

-

Lithium aluminum hydride (LiAlH₄) or Hydrogen gas (H₂) and a suitable catalyst (e.g., Raney Nickel or Palladium on carbon)

-

Anhydrous tetrahydrofuran (THF) or ethanol

-

Standard work-up reagents (e.g., water, sodium hydroxide solution, organic solvents)

-

-

Procedure (Illustrative, using LiAlH₄):

-

To a stirred suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-cyano-1H-imidazole (1.0 equivalent) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water and a sodium hydroxide solution.

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate under reduced pressure to yield crude (1H-imidazol-2-yl)methanamine, which can be purified by column chromatography or used directly in the next step.

-

Step 2: Synthesis of this compound

This step involves the selective N-alkylation of the imidazole ring.

-

Materials:

-

(1H-imidazol-2-yl)methanamine

-

Ethyl iodide or other suitable ethylating agent

-

A suitable base (e.g., potassium carbonate (K₂CO₃) or sodium hydride (NaH))

-

Anhydrous solvent (e.g., acetonitrile or N,N-dimethylformamide (DMF))

-

-

Procedure:

-

To a solution of (1H-imidazol-2-yl)methanamine (1.0 equivalent) in anhydrous acetonitrile, add potassium carbonate (1.5 equivalents).

-

Stir the suspension at room temperature for 30 minutes.

-

Add ethyl iodide (1.1 equivalents) dropwise to the mixture.

-

Heat the reaction mixture to 50-60 °C and stir for 12-18 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Physicochemical Properties

The following table summarizes the key physicochemical properties of the target compound.

| Property | Value |

| Molecular Formula | C₆H₁₁N₃ |

| Molecular Weight | 125.17 g/mol |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid |

| Boiling Point | Estimated to be in the range of 200-250 °C |

| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane) |

Pharmacological Context and Mechanism of Action

Given its structural similarity to known histamine H3 receptor ligands, the primary pharmacological target for this compound is likely the H3 receptor. Depending on the other structural features, which are not present in this core fragment, it could act as an agonist, antagonist, or inverse agonist.

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a Gi/o-coupled GPCR.[3] Upon activation by an agonist, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling pathways. The βγ-subunits of the G-protein can also directly interact with and modulate the activity of ion channels.[6]

References

- 1. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]

- 2. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 4. Influence of imidazole replacement in different structural classes of histamine H(3)-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Histamine H3 Receptor Isoforms: Insights from Alternative Splicing to Functional Complexity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of (1-ethyl-1H-imidazol-2-yl)methanamine and its Derivatives as Histamine H3 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and extrapolated biological activities of (1-ethyl-1H-imidazol-2-yl)methanamine, a member of the imidazole class of compounds. While specific research on this exact molecule is not extensively published, its structural features strongly suggest activity as a histamine H3 receptor antagonist. The imidazole core is a well-established pharmacophore for potent and selective H3 receptor ligands. This guide will delve into the presumptive mechanism of action, the critical role of the histamine H3 receptor in neurotransmission, and detailed experimental protocols for the synthesis and evaluation of such compounds. The insights provided herein are grounded in the extensive body of research on related imidazole-based histamine H3 receptor antagonists and are intended to empower researchers in the fields of neuroscience and drug discovery.

Introduction: The Imidazole Scaffold and the Histamine H3 Receptor

The imidazole ring is a fundamental heterocyclic scaffold in medicinal chemistry, integral to the structure of numerous biologically active compounds, including the endogenous neurotransmitter histamine.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged structure for targeting a wide range of biological macromolecules. A significant area of research for imidazole-containing compounds has been the development of ligands for the histamine H3 receptor.[2][3]

The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system (CNS).[4][5] It functions as a presynaptic autoreceptor on histaminergic neurons, where its activation inhibits the synthesis and release of histamine.[4][5] Furthermore, the H3 receptor acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin.[5][6] This positions the H3 receptor as a critical regulator of diverse physiological processes, including wakefulness, cognition, and sensory processing.[4]

Antagonists of the H3 receptor block its constitutive activity and its activation by histamine, leading to an increase in the release of histamine and other neurotransmitters.[5] This neurochemical enhancement underlies the therapeutic potential of H3 receptor antagonists in a variety of CNS disorders, including Alzheimer's disease, schizophrenia, and narcolepsy.[4][5]

Presumptive Mechanism of Action of this compound

Based on its structural similarity to known imidazole-based histamine H3 receptor antagonists, this compound is presumed to act as a competitive antagonist or an inverse agonist at the H3 receptor. The core mechanism of action is expected to involve the following steps:

-

Binding to the H3 Receptor: The molecule likely binds to the orthosteric binding site of the H3 receptor, preventing the binding of the endogenous agonist, histamine.

-

Inhibition of Gαi/o Signaling: The H3 receptor is coupled to the Gαi/o family of G proteins. Antagonism of the receptor prevents the G protein activation cascade, leading to a disinhibition of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.

-

Enhanced Neurotransmitter Release: By blocking the inhibitory effect of the H3 receptor, antagonists increase the firing rate of histaminergic neurons and enhance the release of histamine. This, in turn, promotes the release of other neurotransmitters that are under the regulatory control of histamine.[5]

Signaling Pathway Diagram

References

- 1. longdom.org [longdom.org]

- 2. Novel histamine H(3)-receptor antagonists with carbonyl-substituted 4-(3-(phenoxy)propyl)-1H-imidazole structures like ciproxifan and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Multiple Targeting Approaches on Histamine H3 Receptor Antagonists [frontiersin.org]

- 4. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of histamine H3 receptor antagonistic property of simple imidazole-free derivatives: Preliminary pharmacological investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Potential of (1-ethyl-1H-imidazol-2-yl)methanamine: A Technical Guide for Novel Research Applications

This guide provides a forward-looking perspective on the potential research applications of (1-ethyl-1H-imidazol-2-yl)methanamine, a heterocyclic amine with significant, yet largely unexplored, scientific promise. While direct literature on this specific molecule is sparse, its structural features—a substituted imidazole ring coupled with a primary aminomethyl group—position it as a highly versatile building block. This document synthesizes established principles in medicinal chemistry, coordination chemistry, and materials science to outline a strategic roadmap for its investigation. We will delve into plausible synthetic strategies, propose key research avenues, and provide actionable experimental protocols to empower researchers in drug discovery and materials development to harness its potential.

The Imidazole Scaffold: A Privileged Structure in Chemical Science

The imidazole ring is a cornerstone of medicinal chemistry, celebrated for its stability, water solubility, and hydrogen bonding capabilities.[1][2] This five-membered aromatic heterocycle, containing two nitrogen atoms, is a fundamental component of naturally occurring biomolecules like the amino acid histidine, histamine, and purines.[3][4] Its amphoteric nature allows it to act as both a proton donor and acceptor, a critical feature for interacting with biological targets.[5] Consequently, imidazole derivatives have been successfully developed into a wide array of therapeutic agents, including anticancer, antifungal, antiviral, and anti-inflammatory drugs.[2][3] The versatility of the imidazole nucleus allows for chemical modifications that can fine-tune a compound's affinity and selectivity for specific biological targets, making it an attractive scaffold for drug discovery.[1]

Section 1: Proposed Synthesis of this compound

Currently, this compound is commercially available from various suppliers, often as a dihydrochloride salt.[6][7][8] However, for researchers who wish to synthesize it in-house or create derivatives, a plausible synthetic route is proposed below, adapted from established methodologies for related 2-substituted imidazoles.[9]

The proposed synthesis begins with commercially available 1-ethyl-1H-imidazole-2-carbaldehyde.

Experimental Protocol: Synthesis and Characterization

Step 1: Reductive Amination of 1-ethyl-1H-imidazole-2-carbaldehyde

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-ethyl-1H-imidazole-2-carbaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Amine Addition: Add a solution of ammonia in methanol (e.g., 7N solution, 5-10 eq) to the flask. Stir the mixture at room temperature for 1-2 hours to form the intermediate imine.

-

Reduction: Cool the reaction mixture in an ice bath. Carefully add a reducing agent, such as sodium borohydride (NaBH₄, 1.5-2.0 eq), portion-wise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield this compound.

Characterization: The final product should be characterized by:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups.

Caption: Proposed synthetic workflow for this compound.

Section 2: Potential Research Areas & Methodologies

The unique combination of a lipophilic ethyl group on one nitrogen, a basic nitrogen in the ring, and a primary amine side chain at the 2-position makes this molecule a prime candidate for investigation in several fields.

Medicinal Chemistry: A Histamine Analogue?

The structure of this compound bears a resemblance to histamine and its isomer, 2-(2-aminoethyl)imidazole (isohistamine).[10][11] This similarity suggests it may interact with histamine receptors (H1, H2, H3, H4), which are G protein-coupled receptors (GPCRs) involved in a myriad of physiological processes. Modulating these receptors has led to treatments for allergies, gastric ulcers, and neurological disorders.[12]

Rationale for Investigation:

-

H1 Receptor: Antagonism could lead to anti-allergic and sedative effects.

-

H2 Receptor: Agonism or antagonism could modulate gastric acid secretion.[13]

-

H3 Receptor: As a presynaptic autoreceptor in the CNS, its modulation can affect the release of various neurotransmitters, making it a target for cognitive and sleep disorders.[12]

-

H4 Receptor: Primarily expressed on immune cells, its modulation is a potential strategy for inflammatory and autoimmune diseases.

References

- 1. ijsrtjournal.com [ijsrtjournal.com]

- 2. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. longdom.org [longdom.org]

- 5. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound dihydrochloride [cymitquimica.com]

- 7. universalbiologicals.com [universalbiologicals.com]

- 8. danabiosci.com [danabiosci.com]

- 9. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The synthesis and pharmacology of 2-(2-aminoethyl) imidazole (2-isohistamine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. [Imidazole H-2 agonists. Synthesis and activity of 2-(2-amino-4-imidazolyl)ethylamine (2-aminohistamine) dihydrochloride] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

(1-ethyl-1H-imidazol-2-yl)methanamine in coordination chemistry

An in-depth guide for researchers, scientists, and drug development professionals on the role and application of (1-ethyl-1H-imidazol-2-yl)methanamine in the field of coordination chemistry.

Foreword: The Versatile Imidazole Scaffold in Modern Chemistry

The imidazole moiety is a cornerstone in medicinal and coordination chemistry.[1] Its presence in the essential amino acid histidine underscores its fundamental role in bioinorganic chemistry, where it serves as a crucial ligand for metal ions in numerous metalloproteins.[2] The synthetic versatility of the imidazole ring allows for fine-tuning of steric and electronic properties, making its derivatives highly sought-after ligands for creating metal complexes with tailored catalytic, medicinal, or material properties.[3][4]

This guide focuses on a specific, yet highly promising derivative: This compound . This molecule features a primary amine tethered to the C2 position of an N-ethylated imidazole ring. This arrangement creates a potent bidentate N,N'-chelating ligand, capable of forming stable five-membered rings with metal centers. Understanding the synthesis, coordination behavior, and application of this ligand is key to unlocking its potential in catalyst design and drug development.

Part 1: Ligand Synthesis & Characterization

The successful synthesis of metal complexes begins with the pure ligand. The preparation of this compound is a multi-step process that demands careful control of reaction conditions. The most logical pathway involves the synthesis of an aldehyde intermediate followed by reductive amination.

Protocol 1: Synthesis of this compound

This protocol outlines a reliable two-step procedure starting from 1-ethyl-1H-imidazole.

Step 1: Formylation of 1-ethyl-1H-imidazole to yield 4-(1-ethyl-1H-imidazol-2-yl)carbaldehyde

-

Rationale: This step introduces the necessary carbon framework at the C2 position. The use of n-butyllithium (n-BuLi) deprotonates the C2 position, creating a potent nucleophile that readily attacks the electrophilic carbon of dimethylformamide (DMF). This method is a standard and effective way to functionalize imidazole rings at the 2-position.[2]

-

Procedure:

-

Dissolve 1-ethyl-1H-imidazole (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (1.1 eq., 2.5 M in hexanes) dropwise via syringe. The solution may change color, indicating the formation of the lithiated intermediate.

-

Stir the mixture at -78 °C for 1 hour.

-

Add anhydrous N,N-dimethylformamide (DMF) (1.2 eq.) dropwise.

-

Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature and stir overnight.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure aldehyde.

-

Step 2: Reductive Amination to yield this compound

-

Rationale: Reductive amination is a classic and highly efficient method for converting aldehydes into amines. This one-pot reaction first involves the formation of an imine intermediate by reacting the aldehyde with an ammonia source (ammonium acetate), which is then immediately reduced in situ by a mild reducing agent like sodium borohydride (NaBH₄).

-

Procedure:

-

Dissolve 4-(1-ethyl-1H-imidazol-2-yl)carbaldehyde (1.0 eq.) and a large excess of ammonium acetate (approx. 10 eq.) in methanol.

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise, controlling any effervescence.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by adding water.

-

Concentrate the mixture under reduced pressure to remove methanol.

-

Make the aqueous residue basic (pH > 10) with NaOH solution and extract with dichloromethane (DCM).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the target amine, which can be further purified if necessary.

-

Ligand Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized ligand before its use in coordination chemistry.

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), imidazole ring protons (two singlets or doublets), and the methylene and amine protons of the methanamine group. The amine protons may appear as a broad singlet. |

| ¹³C NMR | Distinct signals for all unique carbon atoms: ethyl carbons, imidazole ring carbons (C2, C4, C5), and the aminomethyl carbon. |

| FT-IR (ATR) | Characteristic N-H stretching vibrations for the primary amine (typically two bands around 3300-3400 cm⁻¹), C-H stretches, and imidazole ring C=N and C=C stretching vibrations. |

| Mass Spec (ESI+) | A clear molecular ion peak corresponding to [M+H]⁺. |

Synthesis Workflow Diagram

Caption: Workflow for the two-step synthesis of the target ligand.

Part 2: Coordination Chemistry & Complex Formation

This compound acts as a classic bidentate ligand, coordinating to a metal center through the pyridine-type nitrogen (N3) of the imidazole ring and the nitrogen of the primary amine. This chelation forms a thermodynamically stable five-membered ring, a common and favorable motif in coordination chemistry.

Protocol 2: General Synthesis of a Metal(II) Complex

This protocol describes a general method for synthesizing a complex with a divalent transition metal, such as Nickel(II) or Copper(II).

-

Rationale: The direct reaction between a metal salt and the ligand in a suitable solvent is the most straightforward method for complex formation. Using a metal salt with a weakly coordinating counter-ion (e.g., chloride, perchlorate, or triflate) is often preferred. The stoichiometry of the reactants will determine the final structure, with 1:1, 1:2, or even 1:3 metal-to-ligand ratios being possible depending on the metal's preferred coordination number and geometry.

-

Procedure:

-

In a round-bottom flask, dissolve the metal(II) salt (e.g., NiCl₂·6H₂O, 1.0 eq.) in a minimal amount of methanol.

-

In a separate flask, dissolve this compound (2.0 eq. for a potential [M(L)₂]²⁺ complex) in methanol.

-

Add the ligand solution dropwise to the stirring metal salt solution at room temperature.

-

A color change and/or the formation of a precipitate is often observed immediately, indicating complex formation.

-

Stir the reaction mixture for 4-6 hours at room temperature or with gentle heating (reflux) to ensure complete reaction.

-

Cool the mixture. If a precipitate has formed, collect it by vacuum filtration.

-

Wash the solid with a small amount of cold methanol and then diethyl ether to remove unreacted starting materials.

-

Dry the complex under vacuum. If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.

-

Characterization of Metal Complexes

Characterizing the resulting complex is critical to determine its structure, geometry, and properties.

| Technique | Purpose and Expected Observations |

| FT-IR | A shift in the N-H stretching and bending frequencies of the amine and the C=N stretching of the imidazole ring upon coordination to the metal center provides strong evidence of bonding.[5] |

| UV-Vis Spectroscopy | For transition metal complexes, this technique reveals d-d electronic transitions, which are indicative of the coordination geometry (e.g., octahedral, tetrahedral, square planar).[5] |

| Elemental Analysis | Determines the C, H, and N percentages in the complex, allowing for the verification of the proposed empirical formula and metal-to-ligand ratio. |

| Magnetic Susceptibility | Measures the magnetic moment of the complex, which helps determine the number of unpaired electrons and thus the spin state and geometry of the metal center (e.g., distinguishing between high-spin and low-spin octahedral Ni(II)). |

| Single-Crystal X-ray Diffraction | The definitive method for elucidating the precise 3D structure, including bond lengths, bond angles, and the coordination geometry around the metal ion. |

Part 3: Applications in Biological Systems

The coordination of imidazole-based ligands to metal ions is known to frequently enhance the biological activity of the organic molecule.[6][7][8] This phenomenon is often attributed to mechanisms like increased lipophilicity (facilitating passage through cell membranes) and the metal ion's own intrinsic antimicrobial properties. Complexes derived from this compound are promising candidates for antimicrobial agents.

Protocol 3: Antimicrobial Activity Screening (MIC Assay)

The Minimum Inhibitory Concentration (MIC) assay is the gold standard for quantifying the antimicrobial potency of a compound.[6]

-

Rationale: This protocol uses a microdilution method to determine the lowest concentration of the synthesized metal complex that visibly inhibits the growth of a specific microorganism. It provides a quantitative measure of the compound's efficacy.

-

Procedure:

-

Preparation: Prepare a stock solution of the synthesized metal complex in a suitable solvent (e.g., DMSO). Prepare a standardized inoculum of the test microorganism (e.g., S. aureus for Gram-positive bacteria, E. coli for Gram-negative) in a growth medium like Mueller-Hinton Broth.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the complex's stock solution with the growth medium to achieve a range of concentrations.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well.

-

Controls: Include a positive control (broth + inoculum, no complex) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin) should also be tested as a reference.

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

Analysis: The MIC is determined as the lowest concentration of the complex where no visible turbidity (microbial growth) is observed.

-

Antimicrobial Screening Workflow

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Expected Biological Activity